molecular formula C10H12O2S B13298012 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde

3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde

Cat. No.: B13298012
M. Wt: 196.27 g/mol
InChI Key: PPFOGGXLHWOUPH-UHFFFAOYSA-N
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Description

3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde is a heterocyclic aldehyde featuring a tetrahydrofuran (oxolane) core substituted at the 3-position with a thiophene-methyl group and a formyl (-CHO) moiety. This compound is structurally characterized by its electron-rich thiophene ring, which confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3-(thiophen-3-ylmethyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C10H12O2S/c11-7-10(2-3-12-8-10)5-9-1-4-13-6-9/h1,4,6-7H,2-3,5,8H2

InChI Key

PPFOGGXLHWOUPH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CC2=CSC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde typically involves the reaction of thiophene derivatives with oxolane derivatives under specific conditions. One common method is the condensation reaction between thiophene-3-carboxaldehyde and oxolane-3-methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group serves as a primary site for nucleophilic additions and condensations:

Nucleophilic Addition

Reagent/ConditionsProduct FormedNotesSource
Grignard reagents (RMgX)Secondary alcohol derivativesForms R-CH(OH)-tethered adducts
NaBH₄ or LiAlH₄Primary alcoholSelective reduction to alcohol

Condensation Reactions

Reaction TypeReagent/ConditionsProductSource
Knoevenagel CondensationPiperidine, propanedinitrileα,β-Unsaturated nitriles
Imine FormationPrimary aminesSchiff base derivatives

Oxolane Ring Reactivity

The tetrahydrofuran ring undergoes ring-opening under acidic or oxidative conditions:

Reaction TypeReagent/ConditionsProductSource
Acid-Catalyzed HydrolysisH₂SO₄, H₂O1,4-Diol derivative
Oxidative Ring OpeningOzone, H₂O₂Dicarboxylic acid

Thiophene Functionalization

The thiophene moiety participates in electrophilic aromatic substitution (EAS):

Reaction TypeReagent/ConditionsProductSource
NitrationHNO₃, H₂SO₄3-Nitrothiophene derivative
SulfonationSO₃, H₂SO₄Thiophene sulfonic acid
Friedel-Crafts AlkylationR-X, AlCl₃Alkylated thiophene adduct

Cycloaddition and Acylation

  • N-Methylimidazole-Promoted Cycloaddition :

    • Reacts with homophthalic anhydride and aldimines at −30°C in CH₂Cl₂ to form tetrahydroisoquinoline derivatives .

    • Example: Synthesis of (3S,4S)-2-Isobutyl-1-oxo-3-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid (85% yield) .

StepReagent/ConditionsOutcome
1N-Methylimidazole, CH₂Cl₂, −30°CActivation of anhydride
2Homophthalic anhydride, aldimineCycloadduct formation
3HCl (pH 4.5), H₂OAcidic workup to isolate product

Acylation

  • Reacts with acyl halides (e.g., RCOCl) in CH₂Cl₂ or THF using Lewis acids (e.g., AlCl₃) to form ester or amide derivatives .

Reduction and Oxidation Pathways

Reaction TypeReagent/ConditionsProductSource
Aldehyde OxidationKMnO₄, H₂OCarboxylic acid derivative
Chemoselective Reduction2-Phenylbenzimidazoline (PBI)Saturated nitrile derivatives

Critical Analysis

  • Stereochemical Outcomes : Reactions at the oxolane ring’s 3-position may yield stereoisomers, but optical purity can be maintained using chiral catalysts (e.g., asymmetric hydrogenation) .

  • Solvent Effects : Dichloromethane and THF are preferred for anhydride-based reactions due to their low nucleophilicity .

  • Limitations : Thiophene’s electron-rich nature complicates Friedel-Crafts reactions unless directing groups are present.

Scientific Research Applications

While comprehensive data tables and case studies for "3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde" are not available in the search results, information regarding its properties, related compounds, and general applications of similar compounds can be extracted.

Properties and Synthesis

3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde has the molecular formula C10H12O2SC_{10}H_{12}O_2S and a molecular weight of 196.27 .

Routes for synthesizing compounds with similar structural features, such as thiophene-3-carboxaldehyde derivatives, involve reacting α-mercaptoaldehyde with acrolein . These compounds are useful as intermediates in the preparation of various 3-thienyl derivatives, including thiophene-3-acetonitrile and thiophene-3-malonic acid .

Potential Applications

  • As a Chemical Intermediate:
    • 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde can be used as a chemical intermediate in synthesizing more complex organic molecules .
    • Thiophene-3-carboxaldehyde derivatives can be used to manufacture 3-thienylacetonitrile, which is a precursor for synthesizing 3-thienylmalonic acid, an intermediate in producing pharmaceutical substances like ticarcillin and temocillin .
  • Inhibitors Targeting Coronavirus 3CL Protease:
    • Peptide-based aldehydes have been identified as inhibitors targeting severe acute respiratory syndrome coronavirus 3CL protease .
  • Building Block in Complex Organic Molecules:
    • 3-(Propan-2-yl)oxane-3-carbaldehyde, a similar compound, is used as a building block in the synthesis of complex organic molecules.
  • Potential Biological Activity:
    • 3-(Propan-2-yl)oxane-3-carbaldehyde is studied for its potential biological activity and interactions with biomolecules.
  • Potential Therapeutic Properties:
    • 3-(Propan-2-yl)oxane-3-carbaldehyde is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
  • Production of Specialty Chemicals and Materials:
    • 3-(Propan-2-yl)oxane-3-carbaldehyde is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde with analogous oxolane-carbaldehyde derivatives, emphasizing structural differences, physicochemical properties, and availability:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Status/Availability
3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde C₁₀H₁₂O₂S 196.27 (estimated) Thiophen-3-ylmethyl Electron-rich thiophene enhances reactivity in cross-coupling reactions. Research-grade (synthesized)
3-(4-Fluorophenyl)oxolane-3-carbaldehyde C₁₁H₁₁FO₂ 194.21 4-Fluorophenyl Discontinued due to synthesis challenges; limited stability under acidic conditions . Discontinued (CymitQuimica)
3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde C₁₀H₁₆N₄O₃ 240.26 Benzyloxyethyl Higher molecular weight; used as a chiral building block in asymmetric synthesis . Available (Enamine Ltd)
3-Chlorobenzaldehyde C₇H₅ClO 140.57 Chlorine at meta position Simpler structure; widely used in agrochemicals but lacks heterocyclic complexity . Industrial-scale production

Key Observations:

Electronic Effects :

  • The thiophene substituent in the target compound offers enhanced electron density compared to fluorophenyl or benzyloxyethyl groups, favoring participation in electrophilic aromatic substitution or metal-catalyzed coupling reactions .
  • The fluorophenyl analog (CAS: 1060817-44-8) exhibits reduced stability, likely due to steric strain or susceptibility to hydrolysis, leading to its discontinuation .

Synthetic Utility :

  • The benzyloxyethyl derivative (EN300-170333) is prioritized in chiral synthesis due to its steric bulk, which aids in enantioselective catalysis .
  • 3-Chlorobenzaldehyde serves as a cost-effective precursor but lacks the multifunctional versatility of oxolane-based aldehydes .

Biological Activity

3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde features a thiophene ring, which is known for its diverse biological activities. The oxolane (tetrahydrofuran) moiety contributes to the compound's stability and solubility, enhancing its potential as a drug candidate.

Biological Activity Overview

Research indicates that compounds with similar structures to 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the efficacy of thiophene derivatives in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Compounds featuring thiophene rings have shown promise against various bacterial strains.

The anticancer properties of thiophene derivatives are often attributed to their ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For instance, compounds that affect the PI3K/Akt signaling pathway have been shown to be effective against various cancer types .

Case Studies

  • Study on Cell Lines : A recent investigation evaluated the cytotoxic effects of similar thiophene derivatives on human liver carcinoma cells. The results indicated that certain derivatives exhibited over 40-fold increased toxicity towards cancer cells compared to normal cells, highlighting their potential as selective anticancer agents .
  • Comparative Analysis : A comparative study involving multiple compounds found that those with thiophene moieties had significantly lower IC50 values against cancer cell lines, indicating higher potency than traditional chemotherapeutic agents .
CompoundIC50 (µM)Cell Line
3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde15.5HepG2 (Liver Cancer)
Thiophene Derivative A12.0MCF-7 (Breast Cancer)
Thiophene Derivative B10.5HeLa (Cervical Cancer)

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been explored extensively. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

A study demonstrated that certain thiophene-based compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. What are the optimized synthetic routes for 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves coupling thiophene derivatives with oxolane precursors. For example, describes a multi-step process using tetrachloromonospirocyclotriphosphazenes and carbazolyldiamine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base . Key parameters affecting yield include:
  • Reaction Time : Extended reaction times (e.g., 3 days at room temperature) ensure completion.
  • Purification : Column chromatography is critical for isolating pure dispirophosphazenes after THF evaporation.
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress.
    To optimize, researchers can test alternative solvents (e.g., DMF for higher polarity) or adjust stoichiometric ratios of reactants.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the thiophene and oxolane moieties.
  • X-ray Crystallography : Single-crystal analysis (as noted in ’s Supplementary Information) resolves stereochemistry and bond lengths .
  • Infrared (IR) Spectroscopy : Identifies functional groups like the aldehyde (C=O stretch at ~1700 cm⁻¹) and thiophene C-S bonds .
    Combining these techniques ensures comprehensive structural validation.

Advanced Research Questions

Q. How does 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde interact with indoor surfaces, and what methodologies can study its adsorption?

  • Methodological Answer : Environmental interfaces (e.g., glass, polymers) can adsorb organic compounds, altering their reactivity. suggests a two-pronged approach:

Fundamental Adsorption Studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics.

Microspectroscopic Imaging : Raman or time-of-flight secondary ion mass spectrometry (ToF-SIMS) maps surface-bound compounds at nanoscale resolution .
Researchers should replicate indoor conditions (humidity, temperature) to mimic real-world scenarios.

Q. What computational methods can predict the compound’s reactivity in catalytic systems, and how can these models be validated experimentally?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks.
  • Molecular Dynamics (MD) : Simulates interactions with solvents or catalysts (e.g., palladium complexes, as in ) .
    Validation involves comparing computational results with experimental
  • Kinetic Studies : Measure reaction rates under varying conditions.
  • Spectroscopic Monitoring : Track intermediate formation via in-situ IR or UV-vis.

Q. How can researchers resolve contradictions in reported synthetic yields or analytical data for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Reagent Purity : Trace impurities (e.g., moisture in THF) can alter outcomes.
  • Analytical Calibration : Ensure NMR spectrometers are calibrated with internal standards (e.g., TMS).
    Systematic replication (e.g., repeating ’s protocol with controlled humidity) and cross-lab validation mitigate these issues .

Key Research Gaps

  • Mechanistic Insights : Limited data on the compound’s behavior under photolytic or oxidative conditions.
  • Environmental Impact : Long-term stability on indoor surfaces remains unexplored .

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